1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro-
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Overview
Description
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- is an organic compound belonging to the class of carbazoles Carbazoles are known for their unique tricyclic structure, which consists of a pyrrole ring fused on either side to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer method . The reaction conditions often include the use of solvents such as alcohols or esters, and the process is carried out under hydrogenation conditions with catalysts like palladium or platinum . The reaction temperature ranges from room temperature to 80°C, and the reaction can be conducted under atmospheric or low pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Substitution reactions, particularly N-acylation, are common for this compound.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate.
Reducing Agents: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution Reagents: Acyl chlorides and anhydrides for N-acylation reactions.
Major Products
Oxidation: 2,3,4,9-tetrahydro-1H-carbazol-1-ones, 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: N-acylated carbazole derivatives.
Scientific Research Applications
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, leading to the formation of active metabolites that interact with biological targets. These interactions can result in antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A similar compound with a fully saturated carbazole ring.
9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: Another derivative with a benzyl group and carboxylic acid functionality.
2,3,4,9-tetrahydro-1H-carbazole: A closely related compound with similar structural features.
Uniqueness
1H-Carbazole, 9-benzoyl-2,3,4,9-tetrahydro- is unique due to its benzoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
13815-70-8 |
---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
phenyl(1,2,3,4-tetrahydrocarbazol-9-yl)methanone |
InChI |
InChI=1S/C19H17NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-4,6,8-10,12H,5,7,11,13H2 |
InChI Key |
QLFXUMBUVOOKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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